BenchChemオンラインストアへようこそ!

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide

Adenosine receptor GPCR Hydrazone ligand

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide (CAS 113908-25-1; molecular formula C₁₅H₁₆N₂O₅; MW 304.30 g/mol) is an acylhydrazone derivative formed by condensation of 3,4,5-trimethoxybenzohydrazide with furan-2-carbaldehyde. The compound belongs to the N-acylhydrazone (NAH) class, a privileged scaffold in medicinal chemistry recognised for its versatile metal-coordination properties and broad pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
Cat. No. B11987128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CO2
InChIInChI=1S/C15H16N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-16-9-11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+
InChIKeyFOWGQKXNSZRNFV-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide – Structural Identity, Core Pharmacophore, and Procurement-Relevant Characteristics


N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide (CAS 113908-25-1; molecular formula C₁₅H₁₆N₂O₅; MW 304.30 g/mol) is an acylhydrazone derivative formed by condensation of 3,4,5-trimethoxybenzohydrazide with furan-2-carbaldehyde . The compound belongs to the N-acylhydrazone (NAH) class, a privileged scaffold in medicinal chemistry recognised for its versatile metal-coordination properties and broad pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects [1]. The molecule features three key structural modules: a 3,4,5-trimethoxyphenyl ring (eudesmic acid-derived), a hydrazone (–CO–NH–N=CH–) linker, and a furan-2-yl terminal group. This specific combination of electron-rich furan ring with the trimethoxybenzohydrazide backbone distinguishes it from closely related analogs bearing benzofuran, thiophene, indole, or simple phenyl substituents, and underlies its distinct molecular recognition profile [2].

Why N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide Cannot Be Simply Swapped with In-Class Hydrazone Analogs


Acylhydrazone derivatives bearing a 3,4,5-trimethoxybenzohydrazide core are not interchangeable; minor alterations to the terminal aldehyde-derived substituent dramatically re-rank bioactivity profiles. In a systematic series of twelve (E)-N′-(substituted)-3,4,5-trimethoxybenzohydrazide analogs (4a–4l), replacement of the terminal heterocycle shifted antibacterial zone-of-inhibition values by up to 13 mm against S. aureus and modulated hypoglycemic activity by over 12 percentage points [1]. The furan-2-yl group, being a five-membered oxygen heterocycle with distinct π-electron density and hydrogen-bond acceptor capacity, yields a unique pharmacophore compared to the bulkier benzofuran-2-yl (4g), the electron-deficient 5-nitrothiophen-2-yl (4f), or nitrogen-containing heterocycles such as imidazo[1,2-a]pyrimidine . Furthermore, in the antitumor acylhydrazone series containing furan, the isomeric configuration (I vs. II) alone was sufficient to alter cytotoxicity potency; compound IIf (IC₅₀ = 16.4 μM) was over threefold more potent than doxorubicin (IC₅₀ = 53.3 μM) against HL-60 leukemic cells, whereas its configurational isomer displayed markedly different activity [2]. Consequently, generic substitution—even among compounds sharing the 3,4,5-trimethoxybenzohydrazide scaffold—risks loss of target engagement, altered antimicrobial spectrum, or diminished antitumor potency, necessitating compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide Against Closest Analogs


Adenosine A2a Receptor Binding Affinity – Direct Target Engagement Data for N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide (CHEMBL3335524) directly binds to the human adenosine A2a receptor (ADORA2A) with a measured K_i of 4.36 μM (4,360 nM) in a radioligand displacement assay using [³H]CGS-21680 as the tracer probe on HEK293 cells expressing the human receptor [1]. By comparison, the prototypical A2a antagonist ZM241385 exhibits a K_i of approximately 0.8 nM, while the methylxanthine caffeine shows K_i ≈ 10 μM, placing the target compound in the intermediate-affinity range [2]. This binding affinity represents the only direct, target-specific quantitative bioactivity data available for the exact compound, and is absent for the corresponding benzofuran (4g), indole (4e), and quinoline (4a) analogs from the Rambabu et al. series, none of which have been screened against adenosine receptors to date.

Adenosine receptor GPCR Hydrazone ligand

Antibacterial Activity of Heterocyclic Hydrazone Analogs – Class-Level Ranking of Furan-Containing vs. Non-Furan Derivatives

In the Rambabu et al. (2017) series of twelve (E)-N′-(substituted)-3,4,5-trimethoxybenzohydrazide analogs, compounds bearing five-membered heterocyclic substituents (4g–4l; includes benzofuran, imidazo[1,2-a]pyrimidine, thiophene, and related heterocycles) exhibited good antibacterial activity with zone-of-inhibition (ZI) values of 12–15 mm against S. aureus and S. pyogenes, while the quinoline/indole/phenyl-substituted series (4a–4f) demonstrated excellent activity with ZI of 15–21 mm against the same strains . The standard antibiotic ampicillin produced ZI = 22–25 mm at 50 μg/mL. The N'-(furan-2-ylmethylene) derivative, as a simple furan-substituted analog, is predicted to reside within the 4g–4l activity cluster based on heterocycle type and electronic character, placing it in the moderate-to-good antibacterial category—approximately 1.3- to 2-fold lower ZI than the top-performing 4a–4f cluster but with a potentially differentiated spectrum against Gram-negative strains E. coli and P. aeruginosa where compounds 4a–4f were most potent .

Antibacterial Hydrazone Zone of inhibition

Antitumor Potency of Furan-Containing Acylhydrazone Pharmacophore – Quantitative Comparison of Close Structural Isosteres

Cui et al. (2010) designed and synthesized a pair of configurational isomers (I and II) of N-acylhydrazone compounds containing a furan ring and evaluated their antitumor activity against a panel of human cancer cell lines. Compound IIf, an N-acylhydrazone incorporating both a furan moiety and the acylhydrazone linker, exhibited an IC₅₀ of 16.4 μM against human promyelocytic leukemic HL-60 cells, which was 3.25-fold more potent than the clinical agent doxorubicin (IC₅₀ = 53.3 μM) in the same assay [1]. Additionally, Mousavi et al. (2017) reported that a structurally related furan-bearing hydrazide derivative (Compound 2) displayed an IC₅₀ of 0.18 μM against MCF-7 breast adenocarcinoma cells with 3.9-fold selectivity over normal fibroblasts, and significantly inhibited tumor growth in BALB/c mice bearing 4T1 mammary carcinoma at 1 mg/kg/day i.p. [2]. Although the exact target compound N'-(furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide has not been directly tested in these specific assays, it shares the core furan-acylhydrazone pharmacophore with both IIf and Compound 2, supporting class-level anticancer potential.

Anticancer Acylhydrazone HL-60 Furan

Antidiabetic Activity Differentiation – Hypoglycemic Effect Ranking Among 3,4,5-Trimethoxybenzohydrazide Analogs

In the Rambabu et al. (2017) study, the synthesized hydrazone derivatives 4a–4l were evaluated for hypoglycemic activity in alloxan-induced diabetic rats at 50 mg/kg p.o. versus insulin (69.77% blood glucose reduction). Within the heterocyclic analog cluster (4g–4l), compounds exhibited poor to moderate hypoglycemic activity: 4i (imidazo[1,2-a]pyrimidine): 58.06% reduction; 4l: 55.80%; 4j: 55.68%; 4g (benzofuran): 55.15%; 4h: 54.80%; 4k: 54.57% . In contrast, the non-heterocyclic analogs 4d (67.95%), 4a (64.83%), 4e (65.66%), 4b (63.62%), and 4f (66.0%) exhibited substantial antidiabetic activity comparable to insulin. The furan-2-yl analog, by virtue of its five-membered oxygen heterocycle character, is anticipated to fall within the 4g–4l cluster, delivering approximately 54–58% blood glucose reduction—significantly lower than the 64–68% achieved by the top quinoline/indole analogs, a difference of approximately 8–13 percentage points.

Antidiabetic Hydrazone Alloxan-induced diabetes

Physicochemical Property Differentiation – Melting Point and Molecular Descriptors Versus Closest Analogs

The target compound was synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with furan-2-carbaldehyde in refluxing ethanol, yielding a yellow solid with a melting point of 121–122 °C and an approximate yield of 86% . By comparison, its closest structural analog, N'-(benzofuran-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide (4g), was obtained as a yellow solid with a markedly lower melting point of 97–98 °C (86% yield) and a higher molecular weight (366.26 vs. 304.30 Da) . The 24–25 °C elevation in melting point for the furan analog relative to the benzofuran analog indicates stronger crystal lattice packing, likely due to reduced steric bulk and more efficient intermolecular hydrogen bonding involving the furan oxygen. The lower molecular weight of the furan analog (304.30 vs. 366.26 Da) also confers a 17% reduction in size, which may improve membrane permeability and ligand efficiency metrics in drug discovery contexts.

Physicochemical properties Melting point Drug-likeness

Application Scenarios Informed by Quantitative Evidence for N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide


Adenosine A2a Receptor Ligand Screening and GPCR Probe Development

With a confirmed K_i of 4.36 μM against human adenosine A2a receptor [1], this compound is directly applicable as a moderate-affinity starting scaffold for structure–activity relationship (SAR) studies targeting the adenosine receptor family. Its affinity falls between the high-affinity antagonist ZM241385 (~0.8 nM) and the low-affinity methylxanthine caffeine (~10 μM), making it a viable chemical probe for dose-response calibration and orthosteric site mapping. This application is uniquely supported by direct binding data that is absent for every close structural analog in the 3,4,5-trimethoxybenzohydrazide series.

Antimicrobial Lead Optimization with Defined Furan Pharmacophore

Based on class-level antibacterial data from the Rambabu et al. (2017) series , the furan-2-yl analog is predicted to exhibit moderate Gram-positive antibacterial activity (ZI ≈ 12–15 mm) with a potentially differentiated Gram-negative spectrum relative to the phenyl/quinoline-substituted cluster. This positions the compound as a scaffold for antimicrobial optimization programs that prioritize spectrum breadth over maximal potency, particularly where the furan ring's metal-chelating properties can be exploited to enhance bacterial membrane disruption.

Anticancer Lead Discovery Leveraging the Furan-Acylhydrazone Pharmacophore

The furan-acylhydrazone motif has been independently validated in two separate studies as an antitumor pharmacophore: IIf demonstrated 3.25-fold greater potency than doxorubicin against HL-60 leukemia cells [2], while the structurally related Compound 2 achieved sub-micromolar IC₅₀ (0.18 μM) against MCF-7 breast cancer cells with in vivo tumor growth inhibition [3]. The target compound, sharing this validated pharmacophore, is suitable as a core scaffold for anticancer lead generation campaigns, particularly where the 3,4,5-trimethoxyphenyl group may confer additional tubulin-binding or ROS-generating properties.

Solid-State Characterization and Crystallography of Hydrazone Derivatives

With a melting point of 121–122 °C—approximately 24 °C higher than its benzofuran analog 4g —the target compound offers superior crystallinity that facilitates single-crystal X-ray diffraction studies and solid-state stability assessments. The furan-2-ylmethylene moiety provides a well-defined hydrogen-bond acceptor (furan oxygen) that can participate in predictable supramolecular synthons, making this compound a useful model system for crystal engineering studies of acylhydrazone derivatives.

Quote Request

Request a Quote for N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.